

Aumitin's Primary Target and Off-Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Aumitin

Cat. No.: S519762

Get Quote

The table below summarizes the key experimental findings on **Aumitin's** targets.

| Target/Molecule | Interaction Type | Experimental Evidence | Reported IC ₅₀ /Residual Activity |
|-------------------------|---|---|---|
| Mitochondrial Complex I | Primary, direct inhibition | In vitro NADH-CoQ reductase assay; Cellular OCR measurement [1] | IC ₅₀ : 0.11 ± 0.21 µM (HeLa); 0.44 ± 0.11 µM (MCF7) [1] |
| PI4KB & PI3KC2G | Weak, off-target; not biologically relevant | Broad kinase screen (419 kinases at 1 µM) [1] | Residual activity >75% at 1 µM [1] |
| Tubulin/Microtubules | Not a target; profile differs from known agents | Cell Painting Assay (CPA) morphological profiling [2] | N/A - Profile not biosimilar to tubulin cluster [2] |

Experimental Protocols for Target Validation

Here are detailed methodologies for key experiments to confirm **Aumitin's** mechanism of action and rule out kinase inhibition.

Protocol 1: Measuring Mitochondrial Respiration (Seahorse XF Analyzer)

This cell-based assay directly assesses the function of the electron transport chain, including Complex I.

- **Cell Seeding:** Plate cells (e.g., MCF7 or HeLa) in a Seahorse XF96 cell culture microplate at a density of 20,000-40,000 cells per well. Culture for 18-24 hours.
- **Compound Treatment:** Replace medium with Seahorse XF Base Medium supplemented with specific energy substrates.
 - For Complex I-driven respiration, add **10 mM Glucose**, **1 mM Pyruvate**, and **2 mM Glutamine**.
 - Incubate for 30-60 minutes at 37°C in a non-CO₂ incubator.
- **Sequential Inhibitor Injections:** Load compounds into the instrument's injection ports.
 - **Port A: Aumitin** (e.g., 10 µM) or vehicle control.
 - **Port B:** Oligomycin (1.5 µM) - ATP synthase inhibitor.
 - **Port C:** FCCP (0.5 µM) - Uncoupler to measure maximal respiration.
 - **Port D:** Rotenone (0.5 µM) & Antimycin A (0.5 µM) - Complex I and III inhibitors to measure non-mitochondrial respiration.
- **Data Analysis:** The Oxygen Consumption Rate (OCR) is measured in real-time. A sharp drop in OCR immediately after **Aumitin** injection confirms **direct Complex I inhibition** [1].

Protocol 2: In Vitro NADH-Coenzyme Q Reductase Assay

This biochemical assay uses isolated mitochondria to confirm direct binding to and inhibition of Complex I.

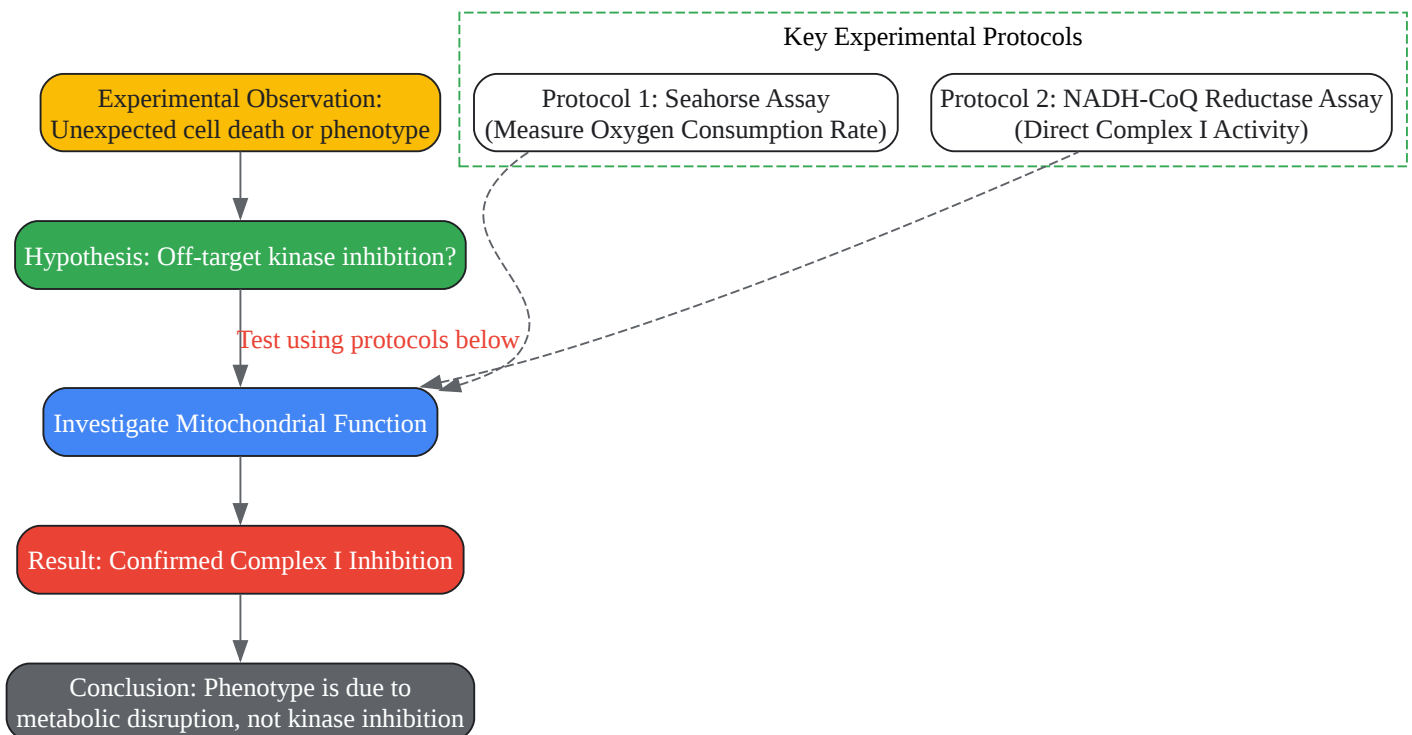
- **Mitochondria Isolation:** Prepare mitochondria from rat liver or cultured cells using differential centrifugation.
- **Reaction Setup:** In a spectrophotometer cuvette, mix the assay buffer, mitochondrial sample, and the test compound (**Aumitin**, Rotenone as a positive control, or DMSO as a negative control).
- **Reaction Initiation:** Start the reaction by adding the substrate **Decylubiquinone** (Coenzyme Q analog) and **NADH**.
- **Kinetic Measurement:** Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- **Data Analysis:** Calculate the rate of NADH oxidation. A significant decrease in this rate in **Aumitin**-treated samples compared to the DMSO control confirms **direct inhibition of Complex I enzymatic activity** [1].

Troubleshooting Common Experimental Issues

- **Unexpected Phenotype Resembling Kinase Inhibition:** If you observe cell death, cell cycle arrest, or altered phosphorylation signaling, these are likely downstream consequences of **metabolic catastrophe** from mitochondrial inhibition, not direct kinase targeting [1] [3]. Redirect your investigation to mitochondrial parameters using the protocols above.
- **Inconsistent Autophagy Inhibition:** **Aumitin** inhibits autophagy as a **consequence of impairing mitochondrial ATP production**. Its effect can vary based on cell type, nutrient conditions, and energy demands [1]. Always include a positive control like rotenone.
- **Interpreting the Kinase Screen Result:** The weak inhibition of PI4KB and PI3KC2G is likely not physiologically relevant [1]. Selective inhibitors for these kinases did not replicate **Aumitin's** autophagy phenotype. Mitochondrial complex I remains its primary target.

Aumitin Mechanism and Testing Workflow

The following diagram illustrates **Aumitin's** primary mechanism and the experimental path to confirm it.



Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: The kinase screen showed Aumitin weakly inhibits PI4KB and PI3KC2G. Should I be concerned about this off-target effect? No, this is not a major concern. The inhibition was very weak, and more importantly, subsequent experiments with highly potent and selective inhibitors of PI4KB and PI3KC2G did **not** lead to autophagy inhibition, demonstrating that **Aumitin's** primary phenotypic effects are not mediated through these kinases [1].

Q2: My results show Aumitin has a similar cellular phenotype to some kinase inhibitors. How is this possible? Phenotypic similarity does not confirm a shared molecular target. Inhibiting mitochondrial complex I disrupts ATP production and activates integrated stress responses, leading to downstream effects like cell death or reduced proliferation that can overlap with phenotypes caused by kinase inhibition [2] [3]. Always use direct target-engagement assays for confirmation.

Q3: Can I use Aumitin as a selective autophagy inhibitor in my kinase-related study? You should use it with caution and include careful controls. While **Aumitin** inhibits autophagy, it does so indirectly by blocking energy production. In a kinase study, this lack of specificity can confound your results. It is better used as a tool to study the link between mitochondrial metabolism and autophagy, rather than as a specific autophagy probe in other contexts [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Discovery of the novel autophagy inhibitor that aumitin ... targets [pmc.ncbi.nlm.nih.gov]
2. Detection of a Mitochondrial Fragmentation and Integrated ... [pmc.ncbi.nlm.nih.gov]
3. Spautin-1 inhibits mitochondrial complex I and leads to ... [nature.com]

To cite this document: Smolecule. [Aumitin's Primary Target and Off-Target Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519762#aumitin-off-target-kinase-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com